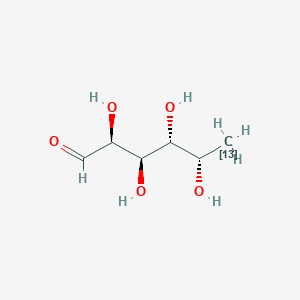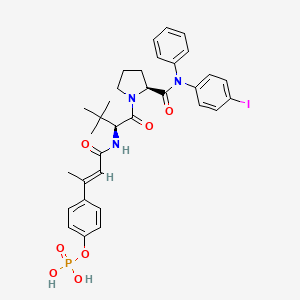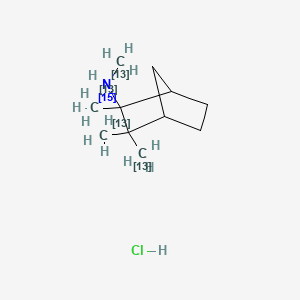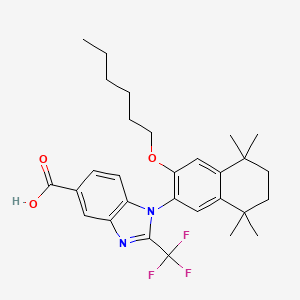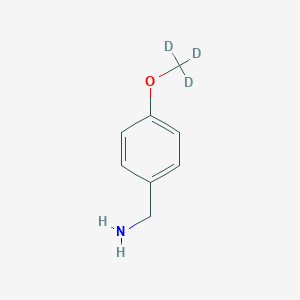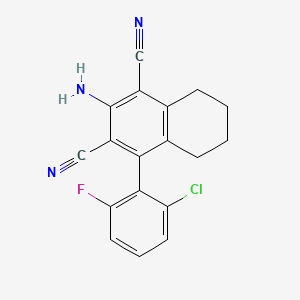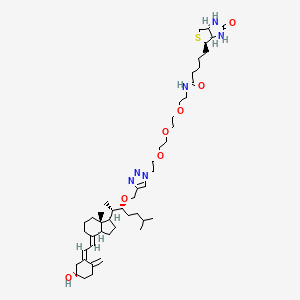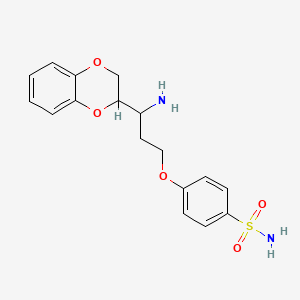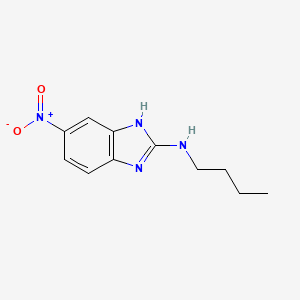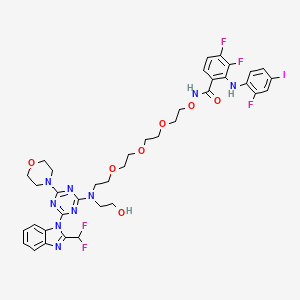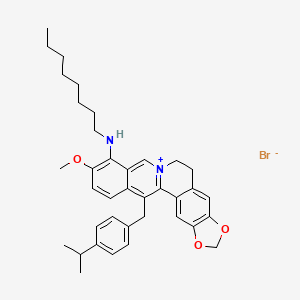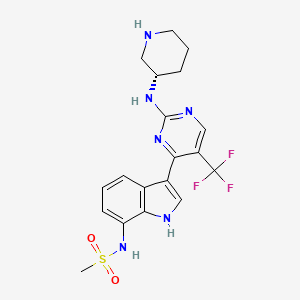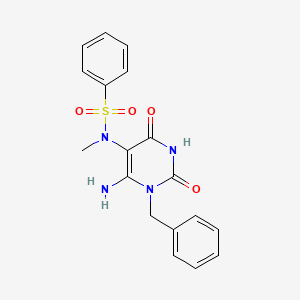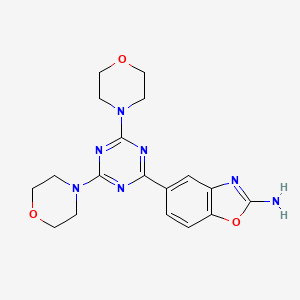
PI3Kalpha-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PI3Kalpha-IN-9 is a selective inhibitor of the phosphatidylinositol-3-kinase alpha isoform, which is a critical lipid kinase involved in various cellular processes such as growth, proliferation, and survival. The phosphatidylinositol-3-kinase pathway is frequently activated in human cancers, making it a significant target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PI3Kalpha-IN-9 typically involves multi-step organic synthesisCommon reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product. The production process must also comply with regulatory standards to ensure safety and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
PI3Kalpha-IN-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
PI3Kalpha-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the phosphatidylinositol-3-kinase pathway and its role in various chemical processes.
Biology: Employed in cellular and molecular biology research to investigate the effects of phosphatidylinositol-3-kinase inhibition on cell signaling and function.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit dysregulated phosphatidylinositol-3-kinase signaling.
Wirkmechanismus
PI3Kalpha-IN-9 exerts its effects by selectively inhibiting the phosphatidylinositol-3-kinase alpha isoform. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate, a key step in the activation of downstream signaling pathways such as the AKT/mammalian target of rapamycin pathway. By blocking this pathway, this compound can reduce cell proliferation, induce apoptosis, and inhibit tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpelisib: Another selective inhibitor of the phosphatidylinositol-3-kinase alpha isoform, approved for the treatment of breast cancer.
Uniqueness
PI3Kalpha-IN-9 is unique in its high selectivity for the phosphatidylinositol-3-kinase alpha isoform, which minimizes off-target effects and reduces toxicity. This selectivity makes it a valuable tool for studying the specific role of phosphatidylinositol-3-kinase alpha in various biological processes and for developing targeted cancer therapies .
Eigenschaften
Molekularformel |
C18H21N7O3 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C18H21N7O3/c19-16-20-13-11-12(1-2-14(13)28-16)15-21-17(24-3-7-26-8-4-24)23-18(22-15)25-5-9-27-10-6-25/h1-2,11H,3-10H2,(H2,19,20) |
InChI-Schlüssel |
LOQNSAZUXOBMAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=NC(=N2)C3=CC4=C(C=C3)OC(=N4)N)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


